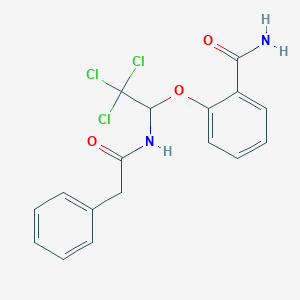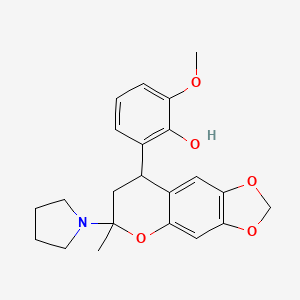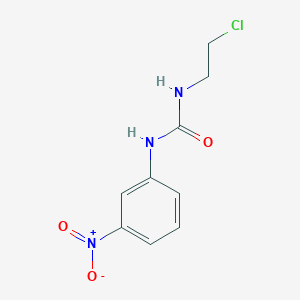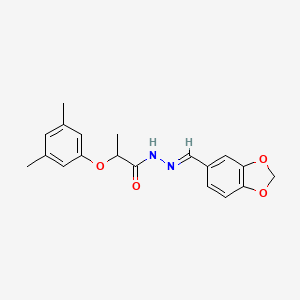
2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide is a chemical compound with the molecular formula C17H15Cl3N2O3 and a molecular weight of 401.68 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a phenylacetyl group, and an ethoxybenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide typically involves the reaction of 2,2,2-trichloro-1-(phenylacetyl)aminoethanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or ethers.
Applications De Recherche Scientifique
2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Limited use in specialized industrial processes, primarily in research and development settings.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide involves its interaction with molecular targets such as enzymes and proteins. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . The phenylacetyl group may also play a role in binding to specific protein sites, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-1-(2,2,2-trichloro-1-{[(phenylacetyl)oxy]amino}ethoxy)benzene
- Ethyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trichloromethyl group, in particular, makes it a valuable compound for studying enzyme inhibition and protein interactions.
Propriétés
Formule moléculaire |
C17H15Cl3N2O3 |
|---|---|
Poids moléculaire |
401.7 g/mol |
Nom IUPAC |
2-[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethoxy]benzamide |
InChI |
InChI=1S/C17H15Cl3N2O3/c18-17(19,20)16(22-14(23)10-11-6-2-1-3-7-11)25-13-9-5-4-8-12(13)15(21)24/h1-9,16H,10H2,(H2,21,24)(H,22,23) |
Clé InChI |
RKQLKTXQQKYXPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-(3-methylbutyl)-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11994819.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994828.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11994833.png)



![N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline](/img/structure/B11994858.png)


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11994898.png)

